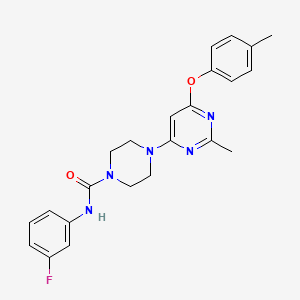

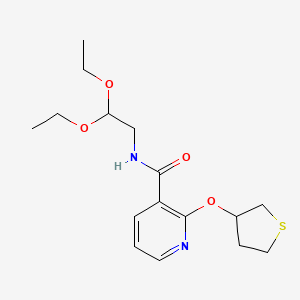

4-(2-氨基乙基)-N-苯基哌啶-1-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

化学合成和配体开发

- 对旋光活性甲酰胺的研究,其中包括 4-(2-氨基乙基)-N-苯基哌啶-1-甲酰胺盐酸盐等化合物,已经导致了新型、多样的化学结构的合成。这些化合物基于 2-苯基咪唑并具有氨基酸残基,在诸如亨利反应或羟醛反应等反应的 N 螯合配体中具有潜在应用 (Sívek、Pytela 和 Bureš,2008)。

生物活性及潜在治疗用途

- 一项对 N-(2-氨基乙基)-N-(2-羟基-2-苯基乙基)甲酰胺的研究,该甲酰胺在结构上与 4-(2-氨基乙基)-N-苯基哌啶-1-甲酰胺盐酸盐相关,显示出显着的抗心律不齐活性和低毒性,表明了潜在的治疗用途 (Hoang 等,2018)。

新颖的合成方法

- 已经开发出合成相关化合物的创新方法,例如 3-氨基-4-氰基-5-苯基-1H-吡咯-2-甲酰胺。这些方法涉及简单、节能的工艺并利用容易获得的材料,突出了化学合成中不断发展的技术 (Mohammadi 等,2017)。

细胞抑制剂开发

- 对 N-(氨基烷基)-4-乙酰-3,5-二甲基吡咯-2-甲酰胺盐酸盐的研究,其与 4-(2-氨基乙基)-N-苯基哌啶-1-甲酰胺盐酸盐类似,探索了它们作为细胞抑制剂的潜力。这项研究涉及为特定化学结构构建氨基烷基链的通用程序 (Bielawski 等,1993)。

神经激肽-1 受体拮抗剂的药物开发

- 合成了一系列与所讨论的化合物密切相关的新型 3-苯基哌啶-4-甲酰胺衍生物,并评估了它们作为神经激肽-1 受体拮抗剂的功效。这些化合物在动物模型中显示出高代谢稳定性和显着的功效,表明具有治疗应用潜力 (Shirai 等,2012)。

作用机制

Target of Action

The primary target of 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It achieves this by covalently modifying the hydroxyl group of serine residues in the active site of these enzymes . This modification prevents the enzymes from catalyzing their respective reactions, thereby inhibiting their function .

Biochemical Pathways

By inhibiting serine proteases, AEBSF affects several biochemical pathways. These enzymes are involved in the activation and regulation of various proteins and peptides. Therefore, the inhibition of serine proteases can have downstream effects on numerous biological processes, including digestion, immune response, and blood coagulation .

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests that it could be readily absorbed and distributed in the body. The stability of AEBSF is higher at low pH values .

Result of Action

The inhibition of serine proteases by AEBSF can lead to a variety of molecular and cellular effects, depending on the specific enzymes being targeted. For instance, it can prevent the degradation of proteins during purification processes . In a cellular context, AEBSF has been reported to inhibit TNF-α-induced apoptosis in SNU-16 human gastric adenocarcinoma cells .

Action Environment

The action, efficacy, and stability of AEBSF can be influenced by various environmental factors. For example, its inhibitory activity can be maintained for up to six months when stored at 4°C in a weakly acidic solution . Its stability decreases in solutions with a ph higher than 70 .

安全和危害

属性

IUPAC Name |

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c15-9-6-12-7-10-17(11-8-12)14(18)16-13-4-2-1-3-5-13;/h1-5,12H,6-11,15H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFJININUTXCPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2926468.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-propylurea](/img/structure/B2926470.png)